tert-butyl N-[3-(2-methylpropanamido)phenyl]carbamate
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Overview
Description
tert-butyl N-[3-(2-methylpropanamido)phenyl]carbamate is a chemical compound with the molecular formula C15H22N2O3 and a molecular weight of 278.35 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl 3-(isobutyrylamino)phenylcarbamate typically involves the reaction of tert-butyl 3-aminophenylcarbamate with isobutyryl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-butyl N-[3-(2-methylpropanamido)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
tert-butyl N-[3-(2-methylpropanamido)phenyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(isobutyrylamino)phenylcarbamate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
tert-butyl N-[3-(2-methylpropanamido)phenyl]carbamate can be compared with similar compounds such as tert-butyl 3-aminophenylcarbamate and tert-butyl 3-(aminomethyl)phenylcarbamate. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications .
Properties
Molecular Formula |
C15H22N2O3 |
---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
tert-butyl N-[3-(2-methylpropanoylamino)phenyl]carbamate |
InChI |
InChI=1S/C15H22N2O3/c1-10(2)13(18)16-11-7-6-8-12(9-11)17-14(19)20-15(3,4)5/h6-10H,1-5H3,(H,16,18)(H,17,19) |
InChI Key |
OIFALLMADQBIIE-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC(=CC=C1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=CC=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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